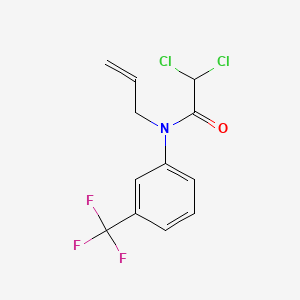

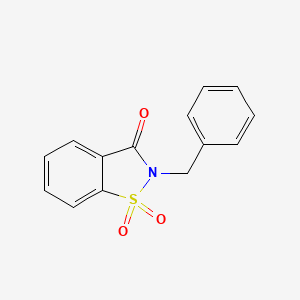

![molecular formula C8H4S3 B1295185 Dithieno[2,3-b:3',2'-d]thiophène CAS No. 236-63-5](/img/structure/B1295185.png)

Dithieno[2,3-b:3',2'-d]thiophène

Vue d'ensemble

Description

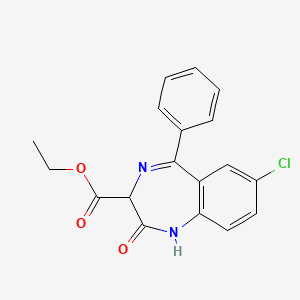

Dithieno[2,3-b:3',2'-d]thiophene (DTT) is an organic compound with a unique chemical structure and a wide range of applications in the scientific research field. DTT is a polycyclic aromatic hydrocarbon (PAH) that is composed of a thiophene ring fused with two benzene rings. It has a molecular weight of 180.28 g/mol and a boiling point of 486.3°C at 760 mmHg. DTT has been widely studied in the scientific research field due to its unique properties and potential applications.

Applications De Recherche Scientifique

Électronique Organique

Le DTT a été reconnu comme une entité importante dans l'électronique organique en raison de sa haute énergie de résonance, de sa réactivité plus électrophile que le benzène, de sa haute densité d'électrons π, de sa structure plane et de la présence d'une orbitale d vacante .

Cellules Solaires

Les architectures à base de DTT ont montré une applicabilité potentielle dans les cellules solaires. Cela est dû à leur mobilité de charge plus élevée, à leur conjugaison π étendue et à une meilleure adaptation des bandes interdites .

Dispositifs Électrochromes (ECD)

Le DTT est utilisé dans les dispositifs électrochromes. Ces dispositifs modifient leurs propriétés optiques en réponse à une tension appliquée, et les propriétés du DTT le rendent approprié pour cette application .

Transistors Organiques à Effet de Champ (OFET)

Le DTT a été utilisé dans le développement de transistors organiques à effet de champ. Les OFET sont un type de transistor qui utilise un semi-conducteur organique dans son canal .

Diodes Organiques à Limitation (OLED)

Le DTT est également utilisé dans les diodes organiques à limitation ou OLED. Ce sont des diodes électroluminescentes contenant une couche de composé organique qui émet de la lumière en réponse à un courant électrique .

Sondes Fluorescentes

Le DTT a trouvé une utilisation dans la création de sondes fluorescentes. Ce sont des substances qui absorbent la lumière à une certaine longueur d'onde puis la réémettent à une longueur d'onde plus longue .

Commutation Redox

Le DTT a une applicabilité potentielle dans la commutation redox. Cela implique les processus de réduction et d'oxydation réversibles, qui peuvent être utilisés pour basculer entre différents états .

Cellules Solaires Photovoltaïques Organiques (OPV)

Le DTT peut être utilisé dans les cellules solaires photovoltaïques organiques (OPV). Ce sont un type de cellule solaire qui utilise l'électronique organique - une branche de l'électronique traitant des polymères organiques conducteurs ou des petites molécules organiques - pour l'absorption de la lumière et le transport de charge .

Mécanisme D'action

Target of Action

DTT acts as a donor building block for synthesizing a variety of optoelectronic materials . It is primarily targeted towards the development of organic electronic devices .

Mode of Action

DTT is a conductive material that interacts with its targets by providing high charge mobility, extended π-conjugation, and better tuning of band gaps . The positions of sulfur atoms in DTT determine the contribution extent of sulfur atoms to the molecular conjugation and the formation of intermolecular interactions .

Biochemical Pathways

DTT affects the biochemical pathways related to charge transport. The existence of intermolecular interactions, especially for S–π, benefits the charge transport . The field-effect mobility (μ) increases with the increasing contribution of the sulfur atom to the molecular conjugation .

Result of Action

The result of DTT’s action is seen in its potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . This is due to its higher charge mobility, extended π-conjugation, and better tuning of band gaps .

Action Environment

The action, efficacy, and stability of DTT can be influenced by environmental factors. For instance, DTT can be used as an active layer with high charge mobility and environmental stability for the development of organic electronic devices . .

Orientations Futures

DTT has attracted a tremendous attention of the researchers worldwide due to their potential applicability in organic electronics . It’s envisioned that the recent advancements made on the DTT-based architectures will motivate researchers worldwide to look for the challenging opportunities related to this privileged building block in both material sciences and functional supramolecular chemistry .

Analyse Biochimique

Biochemical Properties

Dithieno[2,3-b:3’,2’-d]thiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s planar structure and high π-electron density facilitate strong π-π interactions with aromatic amino acids in proteins, such as phenylalanine, tyrosine, and tryptophan. These interactions can influence the folding and stability of proteins, potentially affecting their enzymatic activity .

Additionally, dithieno[2,3-b:3’,2’-d]thiophene can form hydrogen bonds with polar amino acids, such as serine, threonine, and asparagine, further stabilizing protein structures. The compound’s electrophilic nature also allows it to participate in nucleophilic addition reactions with thiol groups in cysteine residues, potentially modulating the activity of enzymes that rely on cysteine for their catalytic function .

Cellular Effects

Dithieno[2,3-b:3’,2’-d]thiophene has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to alterations in cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway .

By modulating these pathways, dithieno[2,3-b:3’,2’-d]thiophene can affect cell proliferation, differentiation, and apoptosis. The compound has also been found to influence gene expression by interacting with transcription factors and other DNA-binding proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including metabolism, cell cycle regulation, and stress response .

Molecular Mechanism

The molecular mechanism of dithieno[2,3-b:3’,2’-d]thiophene involves its interactions with biomolecules at the molecular level. The compound’s planar structure and extended π-conjugation allow it to bind to aromatic amino acids in proteins through π-π stacking interactions. These interactions can stabilize protein structures and influence their function .

Dithieno[2,3-b:3’,2’-d]thiophene can also form hydrogen bonds with polar amino acids, further stabilizing protein structures. The compound’s electrophilic nature enables it to participate in nucleophilic addition reactions with thiol groups in cysteine residues, potentially modulating enzyme activity. Additionally, dithieno[2,3-b:3’,2’-d]thiophene can interact with DNA and RNA through intercalation, affecting gene expression and RNA processing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dithieno[2,3-b:3’,2’-d]thiophene can change over time due to its stability and degradation. The compound’s high thermal and photochemical stability make it suitable for long-term studies, as it can maintain its structural integrity under various conditions . Prolonged exposure to reactive oxygen species (ROS) or other oxidative agents can lead to the degradation of dithieno[2,3-b:3’,2’-d]thiophene, potentially affecting its biochemical properties and cellular effects .

Long-term studies have shown that dithieno[2,3-b:3’,2’-d]thiophene can have sustained effects on cellular function, including alterations in cell signaling pathways, gene expression, and metabolism. These effects can persist even after the compound has been degraded, suggesting that dithieno[2,3-b:3’,2’-d]thiophene may induce lasting changes in cellular processes .

Dosage Effects in Animal Models

The effects of dithieno[2,3-b:3’,2’-d]thiophene in animal models vary with different dosages. At low doses, the compound has been found to have minimal toxic effects and can modulate cellular processes without causing significant adverse effects . At higher doses, dithieno[2,3-b:3’,2’-d]thiophene can induce toxic effects, including oxidative stress, inflammation, and cell death .

Threshold effects have been observed in studies, where a certain dosage of dithieno[2,3-b:3’,2’-d]thiophene is required to elicit a measurable biological response. Beyond this threshold, the compound’s effects become more pronounced, with higher doses leading to increased toxicity and adverse effects .

Metabolic Pathways

Dithieno[2,3-b:3’,2’-d]thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of dithieno[2,3-b:3’,2’-d]thiophene, leading to the formation of reactive intermediates that can be further metabolized or conjugated with glutathione, glucuronic acid, or sulfate .

These metabolic reactions can influence the compound’s bioavailability, distribution, and excretion, ultimately affecting its biological activity and toxicity .

Transport and Distribution

Within cells and tissues, dithieno[2,3-b:3’,2’-d]thiophene is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins, such as ATP-binding cassette (ABC) transporters, facilitate its intracellular transport .

Dithieno[2,3-b:3’,2’-d]thiophene can also bind to serum albumin and other plasma proteins, influencing its distribution and accumulation in tissues. These interactions can affect the compound’s localization and bioavailability, ultimately impacting its biological activity .

Subcellular Localization

The subcellular localization of dithieno[2,3-b:3’,2’-d]thiophene is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through interactions with targeting peptides or other signaling molecules .

Within these compartments, dithieno[2,3-b:3’,2’-d]thiophene can exert its effects on various cellular processes, including gene expression, protein folding, and metabolic reactions. The compound’s localization can also be influenced by post-translational modifications, such as phosphorylation or ubiquitination, which can alter its activity and function .

Propriétés

IUPAC Name |

5,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4S3/c1-3-9-7-5(1)6-2-4-10-8(6)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOQICOCWPKKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C3=C(S2)SC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178251 | |

| Record name | Dithieno(2,3-b:3',2'-d)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

236-63-5 | |

| Record name | Dithieno(2,3-b:3',2'-d)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000236635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithieno(2,3-b:3',2'-d)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

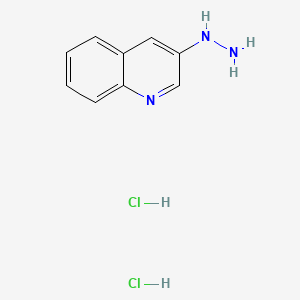

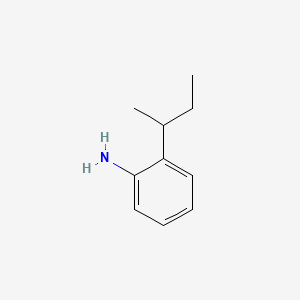

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)

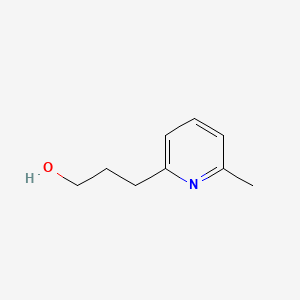

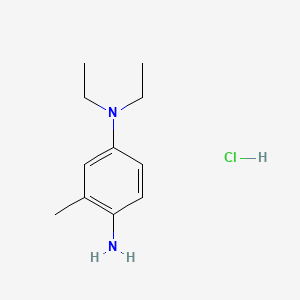

![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)

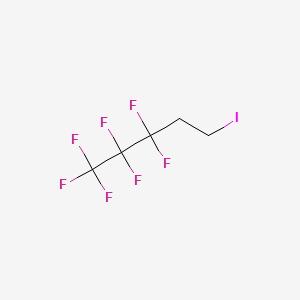

![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)